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Compound of Interest

3-Bromo-5-fluorophenylboronic
Compound Name: o
aci

Cat. No.: B1284257

An In-Depth Technical Guide to 3-Bromo-5-fluorophenylboronic Acid

CAS Number: 849062-37-9

This document serves as a comprehensive technical resource for researchers, scientists, and
professionals in drug development on the synthesis, properties, and applications of 3-Bromo-
5-fluorophenylboronic acid.

Physicochemical Properties

3-Bromo-5-fluorophenylboronic acid is a substituted arylboronic acid, a class of compounds
widely utilized as key building blocks in modern organic synthesis. Its trifunctional nature—
featuring a boronic acid, a bromine atom, and a fluorine atom—makes it a versatile reagent for
constructing complex molecular architectures.

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b1284257?utm_src=pdf-interest
https://www.benchchem.com/product/b1284257?utm_src=pdf-body
https://www.benchchem.com/product/b1284257?utm_src=pdf-body
https://www.benchchem.com/product/b1284257?utm_src=pdf-body
https://www.benchchem.com/product/b1284257?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1284257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Reference(s)
CAS Number 849062-37-9 [1][2][3]
Molecular Formula CeHsBBrFO:2 [1][3]
Molecular Weight 218.82 g/mol [1]
Appearance White to off-white solid [2]

Melting Point >300 °C [2][3]

Boiling Point 329.0 £ 52.0 °C (Predicted) [2]

Density 1.75 + 0.1 g/cm3 (Predicted) [2]

Water Solubility

Slightly soluble

[2](3]

pKa 6.52 + 0.10 (Predicted) [2]
LogP 2.40 [3]
SMILES FC1=CC(Br)=CC(B(0)0)=C1 [1]

Safety and Handling

3-Bromo-5-fluorophenylboronic acid is classified as an irritant and is harmful if swallowed.

Standard laboratory safety protocols should be strictly followed.
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GHS Pictogram & Precautionary
Hazard Class . Hazard Statements
Signal Word Statements

P261: Avoid breathing
dust. P264: Wash skin
thoroughly after
handling. P280: Wear
protective gloves/eye
protection.
P302+P352: IF ON
SKIN: Wash with

H302: Harmful if
swallowed. H315:

Causes skin irritation.
plenty of soap and

Irritant/Harmful GHSO07Warning H319: Causes serious .
water.
eye irritation. H335:
) P305+P351+P338: IF
May cause respiratory _
IN EYES: Rinse

irritation. ) )
cautiously with water

for several minutes.
Remove contact
lenses, if present and
easy to do. Continue

rinsing.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Recommended storage is under an inert atmosphere at 2-8°C.[2]

Synthesis and Purification

The synthesis of 3-Bromo-5-fluorophenylboronic acid is typically achieved via a lithium-
halogen exchange reaction from a dibrominated precursor, followed by electrophilic trapping
with a borate ester.
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Caption: General workflow for the synthesis of 3-Bromo-5-fluorophenylboronic acid.

Experimental Protocol: Synthesis
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This protocol is a representative method based on standard procedures for arylboronic acid
synthesis.[4][5]

o Materials:
o 1,3-Dibromo-5-fluorobenzene (1.0 eq)
o Anhydrous Tetrahydrofuran (THF)
o n-Butyllithium (n-BulLi, 1.1 eq, 2.5 M in hexanes)
o Trimethyl borate (B(OMe)s, 1.2 eq)
o Hydrochloric Acid (HCI, 2 M aqueous solution)
o Ethyl Acetate
o Brine (saturated NacCl solution)
o Anhydrous Magnesium Sulfate (MgSOa)
e Procedure:

o To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 1,3-
dibromo-5-fluorobenzene and anhydrous THF.

o Cool the solution to -78 °C using a dry ice/acetone bath.

o Slowly add n-butyllithium dropwise via syringe over 30 minutes, ensuring the internal
temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour.[4]

o Add trimethyl borate dropwise at -78 °C. After the addition is complete, allow the reaction
mixture to warm slowly to room temperature and stir overnight.[4]

o Cool the mixture to 0 °C and quench the reaction by the slow addition of 2 M HCI until the
solution is acidic (pH ~1-2). Stir vigorously for 1 hour.

o Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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o Combine the organic layers, wash with brine, dry over anhydrous MgSOua, filter, and
concentrate under reduced pressure to yield the crude product.

o Purification can be achieved by recrystallization from an appropriate solvent system (e.qg.,
water or hexane/ethyl acetate) to afford pure 3-Bromo-5-fluorophenylboronic acid.

Applications in Organic Synthesis

The primary application of 3-Bromo-5-fluorophenylboronic acid is as a substrate in
palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][6][7] This reaction is a
powerful method for forming carbon-carbon bonds, particularly for creating biaryl structures
prevalent in pharmaceuticals and advanced materials.[7][8]
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for coupling 3-Bromo-5-fluorophenylboronic acid
with an aryl halide.[2][7]

o Materials:

o Aryl Halide (e.g., 4-iodotoluene, 1.0 eq)

o

3-Bromo-5-fluorophenylboronic acid (1.2 eq)

[¢]

Palladium Catalyst (e.g., Pd(PPhs)s, 0.05 eq)

[¢]

Base (e.g., K2COs or K3POa4, 2.0 eq)

[e]

Solvent System (e.g., 1,4-Dioxane/Water, 4:1)
e Procedure:

o In a reaction vessel, combine the aryl halide, 3-Bromo-5-fluorophenylboronic acid,
palladium catalyst, and base.

o Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this
cycle three times.[2]

o Add the degassed solvent system via syringe.

o Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir
vigorously for the required time (4-24 hours), monitoring progress by TLC or LC-MS.[7]

o After completion, cool the reaction to room temperature and dilute with ethyl acetate and
water.

o Separate the organic layer, wash with water and then brine, dry over anhydrous NazSOa,
filter, and concentrate under reduced pressure.

o Purify the crude product via flash column chromatography on silica gel to obtain the
desired biaryl compound.
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Application in Drug Discovery

Fluorinated phenylboronic acids are crucial intermediates in medicinal chemistry.[9][10] The
fluorine atom can enhance metabolic stability and binding affinity, while the boronic acid can act

as a handle for Suzuki coupling or serve as a pharmacophore itself, notably as a reversible
covalent inhibitor of serine proteases.[11][12]
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Caption: Logical workflow for using the title compound in a drug discovery program.

Anticipated Spectroscopic Data

While experimental spectra for this specific compound are not widely published, data can be
reliably predicted based on close structural analogs like 3-bromophenylboronic acid.[3][13]
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Predicted Chemical Predicted
Nucleus . o Notes
Shift (6, ppm) Multiplicity
B(OH)z protons, often
1H NMR ~8.2 (br s, 2H) Broad singlet exchangeable with
D20.
Aromatic proton ortho
~7.8 (m, 1H) Multiplet to both Br and
B(OH)2.
] Aromatic proton ortho
~7.6 (m, 1H) Multiplet
to both F and B(OH)-.
) Aromatic proton ortho
~7.4 (m, 1H) Multiplet
to both Br and F.
C-F carbon, large
3C NMR ~163 (d, J = 245 Hz) Doublet one-bond C-F
coupling.
Aromatic carbons
~138 (m) Multiplet adjacent to boron and
halogens.
~130 (d) Doublet Aromatic carbon.
C-Br carbon, smaller
~122 (d, J =20 Hz) Doublet )
C-F coupling.
~118 (m) Multiplet Aromatic carbons.
C-B carbon, often
_ broad or unobserved
~135 (broad) Broad signal
due to quadrupolar
relaxation of Boron.
) Chemical shift relative
1°F NMR ~-110to -115 Multiplet
to CFCls.
MS (ESI-) m/z 217, 219 [M-H]~ Isotopic pattern
characteristic of one
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bromine atom (*°Br/
81Br=1:1).

Note: NMR data are predicted based on spectra run in DMSO-ds. Chemical shifts and coupling
constants are approximate and should be confirmed experimentally.[3][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1284257?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1284257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

